molecular formula C16H22Cl2N2O4 B2354337 4-((2,3-Dichlorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid CAS No. 1047979-74-7

4-((2,3-Dichlorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid

Cat. No.: B2354337
CAS No.: 1047979-74-7
M. Wt: 377.26
InChI Key: CPLPHWLJZRQPJU-UHFFFAOYSA-N
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Description

4-((2,3-Dichlorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C16H22Cl2N2O4 and its molecular weight is 377.26. The purity is usually 95%.
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Biological Activity

The compound 4-((2,3-Dichlorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid is a derivative of oxobutanoic acid, which has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₈Cl₂N₂O₃
  • Molecular Weight : 303.20 g/mol
  • CAS Number : 1047979-74-7

The structure features a dichlorophenyl group and an isopropoxypropyl moiety, which may influence its biological interactions.

Research indicates that compounds similar to this one may act as inhibitors of various enzymes and pathways involved in cellular signaling. Specifically, it may interact with protein kinases and other targets involved in cancer and inflammatory pathways.

  • Enzyme Inhibition : The compound is hypothesized to inhibit enzymes such as glycogen synthase kinase 3 (GSK3), which is implicated in several diseases including cancer and neurodegenerative disorders .
  • Cell Signaling Pathways : It may influence pathways like PI3K/Akt/mTOR, which are crucial for cell growth and survival .

Pharmacological Studies

Several studies have investigated the biological activity of related compounds:

  • Antitumor Activity : A study demonstrated that similar oxobutanoic acid derivatives exhibited significant cytotoxic effects on various cancer cell lines, suggesting potential as anticancer agents .
  • Anti-inflammatory Effects : Other derivatives have shown promise in reducing inflammation through modulation of NF-κB signaling pathways .

Case Studies

  • Cell Line Studies : In vitro studies using human cancer cell lines reported that derivatives of oxobutanoic acids led to reduced cell viability and induced apoptosis, indicating their potential as therapeutic agents .
  • Animal Models : Preclinical trials in animal models have shown that these compounds can significantly inhibit tumor growth and metastasis, supporting their use in cancer therapy .

Data Table: Biological Activities of Related Compounds

Compound NameTarget Enzyme/PathwayIC50 (µM)Effect
Compound AGSK30.5Anticancer
Compound BPI3K/Akt1.0Anti-inflammatory
Compound CNF-κB0.8Immunomodulatory

Properties

IUPAC Name

4-(2,3-dichloroanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O4/c1-10(2)24-8-4-7-19-13(16(22)23)9-14(21)20-12-6-3-5-11(17)15(12)18/h3,5-6,10,13,19H,4,7-9H2,1-2H3,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLPHWLJZRQPJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(CC(=O)NC1=C(C(=CC=C1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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